Metethoheptazine

Vue d'ensemble

Description

La météthoheptazine est un analgésique opioïde de la famille des phénazépines. Elle a été inventée dans les années 1960 et produit des effets similaires à ceux des autres opioïdes, notamment l'analgésie, la sédation, les étourdissements et les nausées . Elle n'est pas répertoriée comme une substance contrôlée en vertu de la loi américaine sur les substances contrôlées de 1970 .

Méthodes De Préparation

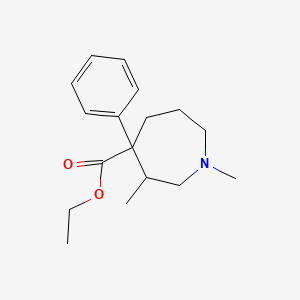

La météthoheptazine est synthétisée par une série de réactions chimiques impliquant la formation d'un cycle azepane. Le nom IUPAC de la météthoheptazine est le 1,3-diméthyl-4-phénylazépane-4-carboxylate d'éthyle . La voie de synthèse implique généralement la réaction du phénylacétonitrile avec le chloroformiate d'éthyle pour former un intermédiaire, qui est ensuite cyclisé pour former le cycle azepane. Les conditions réactionnelles nécessitent souvent l'utilisation d'une base telle que le méthylate de sodium et d'un solvant tel que l'éthanol .

Analyse Des Réactions Chimiques

La météthoheptazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire sous l'influence d'agents oxydants forts, conduisant à la formation d'acides carboxyliques.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes présents dans le composé en alcools.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles, qui peuvent remplacer les atomes d'hydrogène dans le composé.

Applications de la recherche scientifique

Chimie : Elle est utilisée comme composé de référence dans l'étude des analgésiques opioïdes et de leurs propriétés chimiques.

Biologie : La recherche s'est concentrée sur ses effets sur les systèmes biologiques, en particulier ses propriétés analgésiques et sédatives.

Médecine : La météthoheptazine est étudiée pour son utilisation potentielle comme analgésique et sédatif en milieu clinique.

Mécanisme d'action

La météthoheptazine exerce ses effets en se liant aux récepteurs opioïdes du cerveau et de la moelle épinière. Ces récepteurs font partie du système de contrôle de la douleur de l'organisme et, lorsqu'ils sont activés, peuvent réduire la perception de la douleur. Le composé cible principalement le récepteur mu-opioïde, conduisant à des effets analgésiques et sédatifs .

Applications De Recherche Scientifique

Chemistry: It is used as a reference compound in the study of opioid analgesics and their chemical properties.

Biology: Research has focused on its effects on biological systems, particularly its analgesic and sedative properties.

Medicine: Metethoheptazine is investigated for its potential use as a pain reliever and sedative in clinical settings.

Mécanisme D'action

Metethoheptazine exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are part of the body’s pain control system and, when activated, can reduce the perception of pain. The compound primarily targets the mu-opioid receptor, leading to analgesic and sedative effects .

Comparaison Avec Des Composés Similaires

La météthoheptazine est similaire à d'autres composés de la famille des phénazépines, comme l'éthoheptazine. Elle présente des propriétés uniques qui la distinguent des autres opioïdes :

La structure chimique unique de la météthoheptazine et sa forte affinité pour les récepteurs opioïdes en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-4-20-16(19)17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2/h5-7,9-10,14H,4,8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSULDNQDJLKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862077 | |

| Record name | Metethoheptazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-84-2 | |

| Record name | Ethyl hexahydro-1,3-dimethyl-4-phenyl-1H-azepine-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metethoheptazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metethoheptazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METETHOHEPTAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36J5ZY2TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.